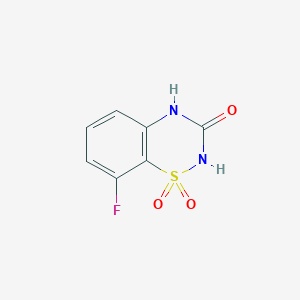
1-isocyanato-1-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-1-methylcyclohexane, commonly referred to as IMC, is an organic compound that is widely used in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a pungent odor and is highly flammable. IMC is used as an intermediate in the production of polyurethane foams, polyurethane polymers, and polyurethane adhesives. It is also used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. IMC is a versatile molecule that has a wide range of applications in industry and research.
Mécanisme D'action
The mechanism of action of IMC is not fully understood. However, it is believed that IMC acts as a catalyst in the formation of polyurethane polymers and foams, and that it facilitates the reaction of isocyanates with hydroxyl compounds. In addition, IMC is believed to be involved in the formation of various pharmaceuticals, agrochemicals, and specialty chemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of IMC are not well understood. However, it is known that IMC is highly flammable and can cause irritation to the eyes and skin if it comes into contact with them. In addition, IMC has the potential to be toxic if inhaled or ingested.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using IMC in laboratory experiments include its availability, its low cost, and its wide range of applications. The disadvantages include its flammability, its potential toxicity, and its strong odor.
Orientations Futures
There are a number of potential future directions for research involving IMC. These include further research into its mechanism of action, its potential toxicity, and its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of polyurethane polymers and foams, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Finally, further research could be conducted into its potential applications in enzyme-catalyzed reactions and drug delivery systems.
Méthodes De Synthèse
IMC can be synthesized in a number of ways. The most common method is the reaction of cyclohexanone with phosgene in the presence of a base, such as potassium carbonate. This method yields a yield of up to 90% of the desired product. Other methods of synthesis include the reaction of cyclohexanone with isocyanic acid, the reaction of cyclohexanone with isocyanates, and the reaction of cyclohexanone with isocyanates in the presence of a catalyst.
Applications De Recherche Scientifique
IMC is widely used in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. In chemistry, IMC is used in the synthesis of polyurethane polymers and foams, as well as in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. In biochemistry, IMC is used in the synthesis of enzymes and other proteins, and in the study of enzyme-catalyzed reactions. In pharmacology, IMC is used in the synthesis of drugs and drug delivery systems.
Propriétés
IUPAC Name |
1-isocyanato-1-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(9-7-10)5-3-2-4-6-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZPMOFOBNHBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide](/img/structure/B6601112.png)




![rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B6601133.png)
![(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6601139.png)





